Dalpiciclib hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SHR-6390 (hydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions that ensure high purity and selectivity .
Industrial Production Methods
Industrial production of SHR-6390 (hydrochloride) follows Good Manufacturing Practices (GMP) to ensure the compound’s quality and consistency. The process involves large-scale synthesis, purification, and formulation to produce the final product suitable for clinical and research use .
Chemical Reactions Analysis
Types of Reactions
SHR-6390 (hydrochloride) primarily undergoes reactions typical of organic compounds, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving SHR-6390 (hydrochloride) include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of SHR-6390 (hydrochloride) include various intermediates and derivatives that retain the core structure of the compound. These products are often used in further research and development .
Scientific Research Applications
SHR-6390 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of cyclin-dependent kinase inhibitors.
Biology: Investigated for its effects on cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly breast cancer and esophageal squamous cell carcinoma.
Industry: Utilized in the development of new drugs and therapeutic strategies
Mechanism of Action
SHR-6390 (hydrochloride) exerts its effects by selectively inhibiting cyclin-dependent kinase 4 and cyclin-dependent kinase 6. This inhibition prevents the phosphorylation of retinoblastoma protein, leading to cell cycle arrest in the G1 phase. As a result, DNA replication is suppressed, and tumor cell proliferation is decreased .
Comparison with Similar Compounds
Similar Compounds
Palbociclib: Another cyclin-dependent kinase 4 and cyclin-dependent kinase 6 inhibitor with similar antitumor activity.
Ribociclib: A selective inhibitor of cyclin-dependent kinase 4 and cyclin-dependent kinase 6 used in cancer treatment.
Abemaciclib: Known for its ability to inhibit cyclin-dependent kinase 4 and cyclin-dependent kinase 6 and its use in treating breast cancer
Uniqueness
SHR-6390 (hydrochloride) is unique due to its high selectivity and potency against cyclin-dependent kinase 4 and cyclin-dependent kinase 6. It has shown promising results in overcoming resistance to endocrine therapy and HER2-targeting antibodies in breast cancer, making it a valuable addition to the arsenal of cancer therapeutics .
Properties
Molecular Formula |
C25H31ClN6O2 |
---|---|
Molecular Weight |
483.0 g/mol |
IUPAC Name |
6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperidin-4-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride |
InChI |
InChI=1S/C25H30N6O2.ClH/c1-15-20-14-28-25(29-21-8-7-18(13-27-21)17-9-11-26-12-10-17)30-23(20)31(19-5-3-4-6-19)24(33)22(15)16(2)32;/h7-8,13-14,17,19,26H,3-6,9-12H2,1-2H3,(H,27,28,29,30);1H |
InChI Key |
HFUZGOIPADACLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)C4CCNCC4)C5CCCC5)C(=O)C.Cl |
Origin of Product |
United States |
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